molecular formula C12H19NO3 B7560611 L-Proline, N-cyclopentylcarbonyl-, methyl ester

L-Proline, N-cyclopentylcarbonyl-, methyl ester

Cat. No. B7560611
M. Wt: 225.28 g/mol
InChI Key: PFPDRZJMUMESFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline, N-cyclopentylcarbonyl-, methyl ester is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid proline and is commonly referred to as CPCM. This compound is known for its ability to act as a catalyst in various chemical reactions, making it a valuable tool in organic chemistry. In

Scientific Research Applications

L-Proline, N-cyclopentylcarbonyl-, methyl ester has a wide range of scientific research applications. It has been used as a catalyst in various chemical reactions, including the synthesis of peptides and amino acids. It is also used in the production of pharmaceuticals and other organic compounds. In addition, CPCM has been used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of L-Proline, N-cyclopentylcarbonyl-, methyl ester is not fully understood. However, it is believed to act as a Lewis acid catalyst, promoting the formation of new chemical bonds in various reactions. It is also thought to stabilize transition states and lower the activation energy required for certain reactions to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and does not have any significant adverse effects on the body. It is also not metabolized by the body and is excreted unchanged.

Advantages and Limitations for Lab Experiments

One of the main advantages of using L-Proline, N-cyclopentylcarbonyl-, methyl ester in lab experiments is its ability to act as a catalyst in various chemical reactions. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to produce in large quantities. It also requires specific storage conditions to maintain its stability and purity.

Future Directions

There are several future directions for the use of L-Proline, N-cyclopentylcarbonyl-, methyl ester in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of CPCM in the production of new materials and in the development of new pharmaceuticals. Another area of interest is in the study of the mechanism of action of this compound, which could lead to the development of new catalysts and materials with improved properties.
Conclusion
This compound is a valuable tool in scientific research, with a wide range of applications in organic chemistry, materials science, and pharmaceuticals. Its ability to act as a catalyst in various chemical reactions makes it a valuable tool for researchers. While there is still much to be learned about the mechanism of action and potential applications of this compound, it is clear that it has significant potential for future research and development.

Synthesis Methods

The synthesis of L-Proline, N-cyclopentylcarbonyl-, methyl ester involves the reaction of proline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methanol to form the methyl ester. This synthesis method has been well established and is widely used in the production of CPCM.

properties

IUPAC Name

methyl 1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12(15)10-7-4-8-13(10)11(14)9-5-2-3-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPDRZJMUMESFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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